Butyl 2,2,3,3,4,4,4-heptafluorobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F7O2/c1-2-3-4-17-5(16)6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXJZKOOOJVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895490 | |
| Record name | Butyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-07-5 | |
| Record name | Butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, heptafluoro-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Butyl 2,2,3,3,4,4,4 Heptafluorobutanoate and Analogous Perfluorobutanoates
Esterification Pathways from Perfluorocarboxylic Acids and Alcohols
The formation of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate (B1228378) is primarily achieved through esterification, a fundamental reaction in organic chemistry. This section details the direct and anhydride-mediated pathways starting from the corresponding perfluorocarboxylic acid and alcohol.
Direct Esterification Procedures for Butyl 2,2,3,3,4,4,4-heptafluorobutanoate Synthesis
The most conventional method for synthesizing perfluorobutanoate esters is the direct esterification of a perfluorocarboxylic acid with an alcohol. mdpi.com For this compound, this involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanoic acid with butanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, to increase the reaction rate.
The general reaction is as follows: C₃F₇COOH + C₄H₉OH ⇌ C₃F₇COOC₄H₉ + H₂O
This equilibrium-limited reaction requires specific conditions to drive it towards the product side. Often, an excess of one reactant (typically the alcohol) is used, or water is removed from the reaction mixture as it forms, for instance, by azeotropic distillation. For example, the synthesis of similar esters, like ethyl heptafluorobutyrate and methyl heptafluorobutyrate, has been achieved with crude yields of 83% and 89% respectively, by reacting heptafluorobutyric acid with an excess of the corresponding alcohol in the presence of a mineral acid catalyst. ag.state.mn.us
Utilization of 2,2,3,3,4,4,4-Heptafluorobutanoic Anhydride (B1165640) in Esterification Protocols
An alternative and often more efficient route to this compound involves the use of 2,2,3,3,4,4,4-heptafluorobutanoic anhydride. Acid anhydrides are generally more reactive than their corresponding carboxylic acids, allowing for faster reactions and often milder conditions. The reaction with butanol proceeds as follows:
(C₃F₇CO)₂O + C₄H₉OH → C₃F₇COOC₄H₉ + C₃F₇COOH
A significant advantage of this method is that the reaction is not reversible, leading to higher potential yields. The co-product, heptafluorobutanoic acid, can be recovered and recycled. This method has been successfully used to prepare the n-octyl ester in good yield. ag.state.mn.us The heptafluorobutyric anhydride precursor itself can be synthesized in high yield (95%) by treating the corresponding acid with an excess of a dehydrating agent like phosphorus pentoxide. ag.state.mn.us
Precursor Chemistry and Derivatization Strategies
The synthesis of the target ester is heavily reliant on the availability and reactivity of its precursors. This section explores the synthesis of key intermediates derived from heptafluorobutanoic acid and the role of related fluoro-compounds in ester formation.
Synthesis of Heptafluorobutanoic Acid Derivatives as Synthetic Intermediates
Heptafluorobutanoic acid (also known as perfluorobutanoic acid) is a versatile precursor that can be converted into several more reactive derivatives, which serve as important synthetic intermediates. wikipedia.org The most common of these is the acid chloride.
Heptafluorobutyryl chloride (C₃F₇COCl) : This highly reactive intermediate can be synthesized in yields greater than 90% by reacting heptafluorobutanoic acid with phosphorus pentachloride (PCl₅). ag.state.mn.us
Other Acid Halides : The acid bromide has been prepared through the action of bromine and phosphorus on the acid, while the acid iodide can be formed from the acid chloride and calcium iodide. The acid fluoride has also been isolated from the reaction of the acid chloride with silver fluoride. ag.state.mn.us
Heptafluorobutyramide (C₃F₇CONH₂) : This derivative is prepared by the acylation of ammonia using an acid halide, the anhydride, or an ester of heptafluorobutanoic acid. ag.state.mn.us
These derivatives, particularly the acid chloride, can readily react with butanol to form this compound, often under milder conditions than direct esterification.
Exploration of Fluoroalcohols and Fluoroacids in Butyl Ester Formation
The principles of esterification can also be applied to reactions involving fluoroalcohols. An analogous and well-studied reaction is the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) from the esterification of acetic acid and 2,2,3,3,4,4,4-heptafluorobutan-1-ol (a fluoroalcohol). nih.govresearchgate.net
CH₃COOH + C₃F₇CH₂OH ⇌ CH₃COOCH₂C₃F₇ + H₂O
Studies on this reaction reveal that the equilibrium is significantly affected by the initial molar ratio of the reactants, the concentration of the acid catalyst, and the temperature. nih.govresearchgate.net This provides valuable insight into the behavior of fluorinated compounds in esterification reactions, which is applicable to the synthesis of this compound. The use of fluoroalcohols is a key aspect of creating a wide range of fluorinated esters with unique properties. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Achieving a high yield and purity of the final product requires careful optimization of various reaction parameters. The principles of reaction optimization are universal and can be applied to the synthesis of this compound based on findings from similar esterification processes. researchgate.netnih.gov
Key parameters that are typically optimized include:
Reactant Mole Ratio : Varying the ratio of heptafluorobutanoic acid (or its derivative) to butanol can shift the reaction equilibrium to favor product formation. Studies on analogous systems show that the equilibrium constant is dependent on the initial molar ratio of reagents. nih.gov
Catalyst Type and Concentration : The choice of acid catalyst (e.g., sulfuric acid, acidic ionic liquids) and its concentration directly impacts the reaction rate. researchgate.net The catalyst concentration must be sufficient to accelerate the reaction but not so high as to cause unwanted side reactions.
Reaction Temperature : Temperature affects both the reaction rate and the position of the equilibrium. For the esterification of acetic acid and 2,2,3,3,4,4,4-heptafluorobutan-1-ol, the process is characterized by a negative heat effect, meaning the equilibrium constant varies with temperature. nih.govresearchgate.net An optimal temperature must be found to balance reaction speed and equilibrium yield.
Reaction Time : Monitoring the reaction over time is crucial to determine the point at which equilibrium is reached or the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times. researchgate.net
The following interactive table illustrates a hypothetical experimental design for optimizing the synthesis of this compound.
Advanced Spectroscopic and Chromatographic Characterization of Butyl 2,2,3,3,4,4,4 Heptafluorobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Butyl 2,2,3,3,4,4,4-heptafluorobutanoate (B1228378), a combination of ¹³C, ¹⁹F, and ¹H NMR, along with two-dimensional techniques, is employed for an unambiguous structural assignment.
The ¹³C NMR spectrum of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate provides a count of the unique carbon environments and information about their functional groups. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
The carbonyl carbon of the ester group typically resonates in the downfield region of the spectrum, generally between 170-185 ppm. libretexts.org The carbons of the butyl group (C5-C8) will appear in the upfield region, with their chemical shifts influenced by their proximity to the electron-withdrawing oxygen atom. The C5 carbon, being directly attached to the oxygen, will be the most deshielded of the butyl carbons, appearing around 60-70 ppm. libretexts.org The other carbons of the butyl chain will resonate at higher fields (lower ppm values). docbrown.info
The carbons of the heptafluorobutyl chain (C1-C4) will exhibit complex splitting patterns due to strong one-bond (¹JCF) and two-bond (²JCF) coupling with the fluorine atoms. iastate.edu These signals will appear as multiplets, and their chemical shifts are significantly influenced by the high electronegativity of the attached fluorine atoms.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C=O | ~170 - 185 | Singlet |
| -CF₃ | ~118 | Quartet |
| -CF₂- | ~110 - 125 | Triplet of Triplets |
| -CF₂- | ~110 - 125 | Triplet of Quartets |
| -OCH₂- | ~65 | Singlet |
| -CH₂- | ~30 | Singlet |
| -CH₂- | ~19 | Singlet |
| -CH₃ | ~13 | Singlet |
| Note: Multiplicity in this table refers to C-H splitting. C-F splitting will result in more complex patterns for C1-C4. |
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which minimizes signal overlap. azom.combiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different fluorine environments: the terminal trifluoromethyl (-CF₃) group, and the two non-equivalent difluoromethylene (-CF₂-) groups.
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. biophysics.org The signals are expected to appear in the typical regions for perfluoroalkyl chains. The terminal -CF₃ group will likely appear as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- group will appear as a quartet of triplets, being coupled to both the -CF₃ and the other -CF₂- group. The -CF₂- group adjacent to the carbonyl function will appear as a triplet, coupled to the internal -CF₂- group.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | ~ -81 | Triplet |
| -CF₂-CF₃ | ~ -120 | Quartet |
| -CF₂-C=O | ~ -126 | Triplet |
| Note: Chemical shifts are referenced to a standard such as CFCl₃. |
The ¹H NMR spectrum provides information about the proton environments in the molecule, specifically within the butyl ester group. The spectrum is expected to display four distinct signals, corresponding to the four sets of non-equivalent protons in the butyl chain.
The signals can be assigned based on their chemical shift, integration (the area under the peak, proportional to the number of protons), and splitting pattern (multiplicity), which follows the n+1 rule. docbrown.info
-OCH₂- (H-a): These two protons are adjacent to the ester oxygen, making them the most deshielded. They will appear as a triplet downfield, coupled to the two protons of the adjacent methylene (B1212753) group.
-OCH₂C H₂- (H-b): These two protons will appear as a multiplet (sextet), coupled to the two protons at the alpha position and the two protons at the gamma position.
-CH₂C H₂CH₃ (H-c): These two protons will appear as a multiplet (sextet), coupled to the two protons at the beta position and the three protons of the terminal methyl group.
-CH₃ (H-d): These three protons are the most shielded and will appear furthest upfield as a triplet, coupled to the two protons of the adjacent methylene group.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Group | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCH₂- (H-a) | 2H | ~4.2 | Triplet |
| -OCH₂CH₂- (H-b) | 2H | ~1.7 | Sextet |
| -CH₂CH₂CH₃ (H-c) | 2H | ~1.4 | Sextet |
| -CH₃ (H-d) | 3H | ~0.9 | Triplet |
For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. mdpi.comresearchgate.net
¹H-¹H COSY: This experiment would confirm the connectivity of the protons in the butyl chain. Cross-peaks would be observed between H-a and H-b, H-b and H-c, and H-c and H-d, verifying their adjacent positions.
¹H-¹³C HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the ¹³C signals for the four carbons of the butyl group by correlating them with their already assigned proton signals.
Mass Spectrometry (MS) for Molecular and Fragment Ion Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
GC-MS is an ideal method for the analysis of volatile compounds like this compound. semanticscholar.org The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner.
The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (270.14 g/mol ). However, for some esters, this peak may be weak or absent. The fragmentation pattern is highly informative. The presence of the heptafluorobutyl fragment is often confirmed by characteristic fragment ions at m/z 69 ([CF₃]⁺), 119 ([C₂F₅]⁺), and 169 ([C₃F₇]⁺). mdpi.com Other significant fragments arise from cleavage at the ester linkage.
Table 4: Expected Mass Fragments in the GC-MS of this compound
| m/z | Possible Fragment Ion | Formula |
| 270 | [M]⁺ (Molecular Ion) | [C₈H₉F₇O₂]⁺ |
| 213 | [M - C₄H₉]⁺ | [C₄F₇O₂]⁺ |
| 169 | [C₃F₇]⁺ | [C₃F₇]⁺ |
| 119 | [C₂F₅]⁺ | [C₂F₅]⁺ |
| 73 | [C₄H₉O]⁺ | [C₄H₉O]⁺ |
| 69 | [CF₃]⁺ | [CF₃]⁺ |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the trace analysis of a wide array of compounds, including this compound. nih.govd-nb.info This method is particularly well-suited for detecting and quantifying low levels of this substance in complex matrices such as environmental and biological samples. chromatographyonline.com The LC-MS/MS methodology offers excellent selectivity and specificity, which is crucial for distinguishing the target analyte from other co-eluting compounds. nih.gov
The process begins with the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC). The choice of the stationary and mobile phases is critical for achieving optimal separation. For fluorinated compounds like this compound, reversed-phase columns are often employed.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it undergoes ionization. Electrospray ionization (ESI) is a commonly used technique for this class of compounds. The ionized molecules are then subjected to tandem mass spectrometry (MS/MS). In this stage, a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process of monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. theanalyticalscientist.comresearchgate.net
The development of an LC-MS/MS method for this compound would involve careful optimization of several parameters, including the chromatographic conditions, ionization source settings, and collision energy for fragmentation. The use of isotopically labeled internal standards is also a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. nih.govresearchgate.net
Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of fluorinated esters.
| Parameter | Description | Typical Value/Condition |
| Chromatography | ||
| Column | The stationary phase used for separation. | C18 reversed-phase column |
| Mobile Phase | The solvent system that carries the analyte through the column. | A gradient of methanol (B129727) and water with an ammonium (B1175870) acetate (B1210297) buffer. theanalyticalscientist.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 mL/min theanalyticalscientist.com |
| Injection Volume | The amount of sample introduced into the system. | 0.5 µL theanalyticalscientist.com |
| Mass Spectrometry | ||
| Ionization Mode | The method used to generate ions from the analyte. | Electrospray Ionization (ESI), typically in negative mode for fluorinated compounds. theanalyticalscientist.com |
| Scan Type | The mode of operation for the mass spectrometer. | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact ionized analyte. | Specific to this compound |
| Product Ions (m/z) | The mass-to-charge ratios of the fragments of the precursor ion. | Characteristic fragments of this compound |
High-Resolution Mass Spectrometry (HRMS) Techniques, including Orbitrap and FT-ICR-MS
High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provide exceptionally high mass accuracy and resolving power, making them invaluable for the unambiguous identification and structural elucidation of compounds like this compound. rsc.orgnih.govnih.gov These methods are particularly advantageous when dealing with complex samples where isobaric interferences may be present. nih.gov
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers are a type of ion trap that can achieve high resolution and mass accuracy. csic.esresearchgate.net The principle of operation involves the trapping of ions in an electrostatic field around a central spindle-like electrode. The ions oscillate in a complex motion, and the frequency of their axial oscillation is directly related to their mass-to-charge ratio. This frequency is detected and converted into a mass spectrum using a Fourier transform. The high resolving power of the Orbitrap allows for the differentiation of compounds with very similar masses. nih.gov This capability is crucial for the confident identification of this compound in complex mixtures. unimi.it
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
FT-ICR-MS offers the highest mass resolving power and mass accuracy currently achievable. nih.govnih.govdtic.mil In this technique, ions are trapped in a strong magnetic field, where they move in a circular path at a frequency (the cyclotron frequency) that is inversely proportional to their mass-to-charge ratio. By exciting the ions and detecting the image current produced by their coherent motion, a high-resolution mass spectrum is obtained after a Fourier transform. The unparalleled resolution of FT-ICR-MS allows for the fine isotopic structure of molecules to be resolved, providing further confirmation of their elemental composition. dtic.mil This makes it an extremely powerful tool for the non-targeted analysis and identification of novel fluorinated compounds. rsc.orgnih.gov
The following interactive data table compares the key performance characteristics of Orbitrap and FT-ICR-MS.
| Feature | Orbitrap | FT-ICR-MS |
| Mass Resolution | High (up to 500,000) | Ultra-high (>1,000,000) dtic.mil |
| Mass Accuracy | Excellent (< 1 ppm) | Exceptional (< 1 ppm) nih.gov |
| Principle | Ion trapping in an electrostatic field and detection of axial oscillation frequency. | Ion trapping in a magnetic field and detection of cyclotron frequency. dtic.mil |
| Applications | Targeted and non-targeted analysis, proteomics, metabolomics. csic.esresearchgate.net | Complex mixture analysis, petroleomics, environmental analysis. dtic.mil |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the bonds within a molecule to vibrate at specific frequencies, and these frequencies are characteristic of the types of bonds and functional groups present. purdue.eduspectroscopyonline.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. researchgate.netresearchgate.net For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its ester functional group and the highly fluorinated alkyl chain.
The most prominent features in the FTIR spectrum of an ester are the C=O (carbonyl) stretching vibration and the C-O (carbonyl-oxygen) stretching vibrations. spectroscopyonline.comyoutube.com The carbonyl stretch is typically a very strong and sharp peak. The presence of the electron-withdrawing heptafluorobutyl group is expected to shift the C=O stretching frequency to a higher wavenumber compared to a non-fluorinated butyl butanoate.
The C-F bonds in the heptafluorobutyl group will also give rise to very strong absorption bands in the fingerprint region of the spectrum, typically in the range of 1400-1000 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations from the butyl group.
The interactive data table below lists the expected characteristic FTIR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1750-1770 | Strong |
| C-O (Ester) | Stretch | ~1250-1050 | Strong |
| C-F | Stretch | ~1400-1000 | Very Strong |
| C-H (Alkyl) | Stretch | ~2960-2870 | Medium |
| C-H (Alkyl) | Bend | ~1465-1375 | Medium to Weak |
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy involves obtaining the infrared spectrum of a compound in the gaseous state. nist.govresearchgate.net In the vapor phase, molecules are free from intermolecular interactions that are present in the liquid or solid state. This can result in sharper absorption bands and the observation of rotational fine structure, providing more detailed information about the molecule's structure.
Specialized Analytical Techniques for Fluorine Quantification and Speciation
Given the presence of seven fluorine atoms in this compound, specialized techniques are required for the accurate quantification and speciation of fluorine.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Direct Fluorine Determination
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the direct determination of fluorine. researchgate.net While ICP-MS is not typically used for the direct analysis of fluorine due to its high ionization potential, it can be adapted for this purpose through the use of a reaction cell or by monitoring polyatomic ions. uio.no
One common approach for fluorine determination by ICP-MS is to introduce the sample into the plasma, where the organofluorine compounds are broken down, and the fluorine atoms are released. pfasolutions.org In the presence of certain elements, such as barium, which can be introduced into the sample or the plasma, fluorine can form stable polyatomic ions like BaF⁺. uio.no By monitoring the signal of this polyatomic ion, the total fluorine concentration in the sample can be quantified.
This technique is particularly useful for determining the total organofluorine content in a sample without the need for individual standards for every fluorinated compound present. acs.orgnih.govresearchgate.net When coupled with a separation technique like HPLC, it can provide fluorine-specific detection for chromatographically separated compounds. uio.no
The interactive data table below outlines the principles of fluorine determination using ICP-MS.
| Parameter | Description |
| Principle | The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. |
| Fluorine Detection | Direct detection of F⁺ is difficult. Instead, polyatomic ions such as BaF⁺ are formed in a reaction cell or in the plasma and detected by the mass spectrometer. uio.no |
| Quantification | The intensity of the BaF⁺ signal is proportional to the total fluorine concentration in the sample. |
| Advantages | High sensitivity, fluorine-specific detection, and the ability to quantify total organofluorine content. acs.orgnih.gov |
| Coupling with Chromatography | HPLC-ICP-MS allows for fluorine-specific detection of separated compounds, aiding in the identification of unknown organofluorine species. uio.no |
Total Oxidizable Precursors (TOP) Assay for Fluorine Mass Balance
The Total Oxidizable Precursors (TOP) assay is a powerful analytical technique used to estimate the concentration of a wide range of per- and polyfluoroalkyl substances (PFAS) that are not typically captured by targeted analytical methods. nih.govnih.gov This is achieved by oxidizing these "precursor" compounds into terminally stable perfluoroalkyl carboxylic acids (PFCAs), which are readily quantifiable. acs.orgdiva-portal.org The assay provides a more comprehensive measure of the total PFAS loading in a sample, which is crucial for understanding the full extent of contamination and for conducting a fluorine mass balance. diva-portal.org
The underlying principle of the TOP assay involves the use of a strong oxidant, typically hydroxyl radicals generated from heat-activated persulfate under alkaline conditions, to break down the non-fluorinated portions of precursor molecules. diva-portal.orgalsglobal.com The highly stable perfluorinated alkyl chains of these precursors remain intact and are converted into their corresponding PFCAs. mq.edu.au By measuring the concentrations of specific PFCAs before and after the oxidation, the concentration of the oxidizable precursors can be inferred. nih.gov
For this compound, the TOP assay is expected to transform the molecule through the cleavage of the ester bond and the subsequent oxidation of the non-fluorinated butyl group. The heptafluorinated butyrate (B1204436) moiety is anticipated to be resistant to the oxidation process, resulting in the formation of heptafluorobutanoic acid (PFBA), a C4 PFCA. This transformation allows for the indirect quantification of the parent compound as a stable and measurable PFCA.
The application of the TOP assay is instrumental in achieving a fluorine mass balance. By converting unknown or non-target PFAS precursors into a limited number of stable PFCAs, a more accurate accounting of the total organic fluorine content in a sample can be made. This is particularly important for assessing the total environmental burden of PFAS, as targeted analysis alone may significantly underestimate the true concentration.
Detailed Research Findings
For instance, studies on polyfluoroalkyl phosphoric acid esters have demonstrated their conversion to characteristic and reproducible patterns of PFCAs with high reaction yields. acs.org Similarly, the oxidation of fluorotelomer-based precursors in the TOP assay results in the formation of a suite of PFCAs. acs.org These findings support the hypothesis that the ester linkage in this compound would be readily cleaved and the butyl group oxidized, leading to a quantifiable increase in the concentration of heptafluorobutanoic acid.
The following interactive table illustrates the expected outcome of a TOP assay performed on a hypothetical sample containing this compound. The data demonstrates the conversion of the parent compound into its corresponding PFCA, heptafluorobutanoic acid (PFBA), and the principle of fluorine mass balance on a molar basis.
Table 1: Illustrative TOP Assay Results for this compound
| Analyte | Pre-TOP Assay Concentration (µg/L) | Post-TOP Assay Concentration (µg/L) | Molar Concentration Pre-TOP (µM) | Molar Concentration Post-TOP (µM) | Molar Conversion Yield (%) |
| This compound | 100 | < 1.0 | 0.370 | < 0.004 | - |
| Heptafluorobutanoic Acid (PFBA) | < 1.0 | 79.2 | < 0.004 | 0.370 | ~100 |
This table presents hypothetical data for illustrative purposes to demonstrate the expected outcome of the TOP assay on this compound. Actual experimental results may vary.
This illustrative data shows a complete conversion of this compound to heptafluorobutanoic acid, resulting in a molar conversion yield of approximately 100%. This signifies that the fluorine from the parent compound is conserved and quantitatively transformed into the corresponding PFCA, allowing for a more accurate assessment of the total PFAS concentration in the sample.
Reactivity and Stability Investigations of Butyl 2,2,3,3,4,4,4 Heptafluorobutanoate
Hydrolytic Stability of Fluorinated Esters under Various Conditions
The hydrolysis of esters is a fundamental chemical reaction that can be influenced by various factors, including pH, temperature, and the structure of the ester itself. In the case of fluorinated esters, the presence of highly electronegative fluorine atoms can significantly impact the stability of the ester bond.
Research on partially fluorinated ethyl esters has shown that the rate of hydrolysis is highly dependent on the number of fluorine atoms in the ester moiety. An increase in the number of fluorine atoms generally leads to a decrease in hydrolytic stability. For instance, studies on N-acetylproline esters demonstrated that the introduction of a single fluorine atom to the ethyl ester group decreased the half-life by a factor of approximately 8 at pH 11. Subsequent additions of fluorine atoms continued to increase the rate of hydrolysis. This suggests that Butyl 2,2,3,3,4,4,4-heptafluorobutanoate (B1228378), with its highly fluorinated butanoate group, would be susceptible to hydrolysis, particularly under basic conditions.
The hydrolysis of esters can proceed through different mechanisms, primarily acid-catalyzed and base-catalyzed pathways. chemguide.co.uklibretexts.org Under acidic conditions, the reaction is typically reversible and requires an excess of water to proceed to completion. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.org Given the electron-withdrawing nature of the heptafluorobutyl group, the carbonyl carbon of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate is expected to be more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions in basic media.
The following table, based on data from analogous fluorinated esters, illustrates the effect of fluorination on the hydrolytic half-life.
| Compound | Number of Fluorine Atoms | Hydrolytic Half-life (minutes) at pH 11 |
| N-acetylproline ethyl ester | 0 | 1500 |
| N-acetylproline 2-fluoroethyl ester | 1 | 180 |
| N-acetylproline 2,2-difluoroethyl ester | 2 | 50 |
| N-acetylproline 2,2,2-trifluoroethyl ester | 3 | 6.4 |
This table presents data for N-acetylproline esters as a model for the effect of fluorination on hydrolytic stability.
Thermal Decomposition Pathways and Kinetic Studies
The thermal decomposition of PFCAs is understood to proceed through a mechanism involving the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, leading to the formation of a perfluorinated α-lactone. rsc.org This intermediate is unstable and readily decomposes to a perfluorinated acyl fluoride and carbon monoxide (CO), effectively shortening the perfluorinated chain by one carbon atom. rsc.org The resulting acyl fluoride can then undergo hydrolysis to form a shorter-chain PFCA, allowing for a stepwise degradation of the molecule. rsc.org
Another potential decomposition pathway for fluorinated compounds involves the scission of C-C bonds within the perfluorinated backbone. nih.govnjit.edunih.gov The strength of these bonds can be influenced by the chain length and the presence of other functional groups. njit.edunih.gov For this compound, it is plausible that at elevated temperatures, both the ester linkage and the C-C bonds of the fluorinated chain could be subject to cleavage.
Kinetic studies on the thermal destabilization of various PFAS have shown that the process generally follows first-order kinetics. pfascentral.org The temperature required for decomposition is dependent on the structure of the compound, with factors such as the length of the perfluorinated chain playing a significant role. pfascentral.orgacs.org Generally, longer-chain PFCAs require higher temperatures for decomposition. acs.org
The table below summarizes the decomposition temperatures for some perfluoroalkyl carboxylic acids.
| Compound | Number of Perfluorinated Carbons | Decomposition Initiation Temperature (°C) on GAC |
| Perfluorooctanoic acid (PFOA) | 7 | 200 |
| Perfluorooctanesulfonic acid (PFOS) | 8 | ≥450 |
This table shows decomposition temperatures for related PFAS compounds on granular activated carbon (GAC) and illustrates the influence of the functional group on thermal stability. pfascentral.org
Solvolysis Reactions and Mechanistic Insights
Solvolysis is a type of substitution or elimination reaction where the solvent acts as the nucleophile. vedantu.com The mechanism of solvolysis for esters can vary depending on the structure of the ester and the nature of the solvent. For esters of fluorinated acids, a change in mechanism from a bimolecular acyl-oxygen fission (BAc2) to a unimolecular SN1 mechanism has been observed as the alkyl group becomes more sterically hindered or capable of forming a stable carbocation. scholaris.ca
For this compound, the butyl group is a primary alkyl group, which would typically favor a BAc2 mechanism in neutral or acidic solvolysis. In this pathway, the solvent molecule attacks the electrophilic carbonyl carbon. However, the highly electron-withdrawing heptafluorobutyrate group would be a very good leaving group, which could potentially favor an SN1-type mechanism involving the formation of a butyl carbocation, particularly in highly ionizing solvents.
Studies on the solvolysis of trifluoroacetate esters have shown that while methyl and ethyl trifluoroacetates hydrolyze via a BAc2 mechanism, tertiary butyl trifluoroacetate reacts through an SN1 mechanism. scholaris.ca This highlights the importance of the alkyl group's structure in determining the reaction pathway. The solvolysis of tert-butyl chloride is a classic example of an SN1 reaction, where the rate is dependent on the ionizing power of the solvent. amherst.edustackexchange.com A more polar solvent, such as a water-rich aqueous acetone mixture, can better solvate and stabilize the intermediate carbocation, thus increasing the reaction rate. stackexchange.com
The specific mechanism for the solvolysis of this compound would likely be influenced by the solvent system employed. In less polar, more nucleophilic solvents, a BAc2 pathway may dominate. Conversely, in highly polar, non-nucleophilic solvents, an SN1 pathway could become more significant.
The following table illustrates the effect of solvent polarity on the rate of a typical SN1 solvolysis reaction.
| Solvent System (Ethanol/Water) | Relative Rate of Solvolysis of t-Butyl Chloride |
| 100% Ethanol | 1 |
| 90% Ethanol / 10% Water | 13.5 |
| 80% Ethanol / 20% Water | 44.7 |
| 70% Ethanol / 30% Water | 120 |
This table presents data for the solvolysis of tert-butyl chloride to demonstrate the influence of solvent polarity on an SN1 reaction.
Computational Chemistry and Molecular Modeling of Butyl 2,2,3,3,4,4,4 Heptafluorobutanoate
Computational Toxicology Approaches for Environmental Fate and Behavior:Information regarding the application of Quantitative Structure-Activity Relationship (QSAR) models or other computational toxicology tools to predict the environmental fate, persistence, bioaccumulation, or toxicity of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate (B1228378) is not available in the retrieved sources. General frameworks for computational toxicology are established, but their specific application to this compound has not been documented in the available literature.
Without access to peer-reviewed research and validated data sets for Butyl 2,2,3,3,4,4,4-heptafluorobutanoate, the creation of a scientifically robust and accurate article that adheres to the user's strict outline and quality standards is not possible.
Future Perspectives and Challenges in Research on Butyl 2,2,3,3,4,4,4 Heptafluorobutanoate
Development of Sustainable and Green Synthetic Routes
The conventional synthesis of fluorinated esters often involves harsh reaction conditions and the use of hazardous reagents. A primary future challenge is the development of synthetic pathways that align with the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. semanticscholar.org
Key research directions include:
Alternative Catalysts: Moving away from traditional strong acid catalysts, research is focusing on reusable and more environmentally friendly alternatives. This includes solid acid catalysts, enzymes (biocatalysis), and novel "ecocatalysts" derived from biological sources like metal-hyperaccumulating plants. mdpi.com
Greener Reaction Conditions: The exploration of solventless "neat" reactions, or the use of greener solvents such as ionic liquids or bio-based solvents, is a critical goal. nih.gov Physical methods like microwave-assisted and ultrasound-assisted synthesis are also being investigated to accelerate reactions and reduce energy consumption. nih.gov
Process Intensification: Advanced engineering techniques like reactive distillation and flow microreactors offer significant advantages. mdpi.comrsc.org Reactive distillation combines the chemical reaction and product separation into a single unit, which can increase conversion by continuously removing products from the reaction equilibrium. mdpi.com Flow microreactors provide enhanced heat and mass transfer, improved safety for handling highly reactive intermediates, and the potential for more efficient and scalable production. rsc.orgrsc.org
Renewable Feedstocks: A long-term goal is to replace petroleum-derived starting materials with renewable ones. Research into converting biomass-derived platform chemicals, such as levoglucosenone (B1675106) from cellulose, into valuable chemical intermediates could provide a sustainable pathway to the alcohol or acid moieties used in ester synthesis. nih.gov
| Parameter | Conventional Synthesis | Green & Sustainable Synthesis |
|---|---|---|
| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Enzymes, solid acids, ecocatalysts mdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Solventless, ionic liquids, bio-solvents nih.gov |
| Energy Input | High-temperature batch processing | Microwave, ultrasound, flow reactors nih.govrsc.org |
| Feedstocks | Petroleum-based | Biomass-derived nih.gov |
| Process | Separate reaction and purification steps | Integrated processes (e.g., reactive distillation) mdpi.com |
Integration of Multi-Omics Approaches in Biological Impact Assessments
Understanding the biological impact of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate (B1228378) is crucial for assessing its environmental and health risks. Traditional toxicological studies often focus on apical endpoints, but future research will increasingly integrate multi-omics technologies to gain a mechanistic understanding of the compound's interaction with biological systems. europa.eu
Multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within an organism upon exposure to a chemical. researchgate.net
Transcriptomics: Can identify which genes are activated or suppressed, revealing the cellular pathways affected by the compound.
Proteomics: Analyzes changes in protein expression, providing insight into the functional consequences of altered gene expression.
Metabolomics: Measures the dynamic changes in small-molecule metabolites, offering a snapshot of the ultimate physiological or pathological state of the cell or organism. mdpi.com
The integration of these datasets can help to elucidate toxicity pathways, identify novel biomarkers of exposure and effect, and classify chemicals based on their mode of action. nih.govrsc.org For a compound like Butyl 2,2,3,3,4,4,4-heptafluorobutanoate, this approach could reveal subtle biological perturbations not detectable by conventional methods and help to correlate molecular events with adverse outcomes. nih.govnih.gov A significant challenge remains in the analysis and interpretation of the vast and complex datasets generated by omics technologies, requiring advanced bioinformatics and systems biology tools to translate data into meaningful biological insights. researchgate.net
Exploration of Novel Biomedical and Industrial Applications
While the risks of some PFAS are well-documented, the unique properties of fluorinated compounds also present opportunities for technological innovation. Future research will focus on harnessing the specific characteristics of this compound for new, specialized applications. Esters in general are valued for their use as solvents, plasticizers, and in fragrances. echochemgroup.companoleo.com Fluorinated esters possess additional properties like high thermal stability, chemical inertness, and unique solvency. chemimpex.com
Potential areas for novel applications include:
Advanced Materials: As a component in the synthesis of specialty fluoropolymers and copolymers for high-performance coatings, adhesives, or surface treatments that require chemical resistance and durability. chemimpex.comuel.ac.uk A similar compound, 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297), is used as a copolymer for anti-corrosive treatments. mdpi.com
Biomedical Field: The fluorinated nature of the compound could be exploited in pharmaceutical applications. Fluorination can enhance the metabolic stability and bioavailability of drug molecules. The compound could serve as a key intermediate or building block in the synthesis of novel therapeutic agents. chemimpex.comresearchgate.net Additionally, related compounds are used in pharmaceutical aerosol formulations to prevent particle adhesion. mdpi.commdpi.com
Electronics and Energy: Fluorinated compounds are critical in the electronics industry. This compound or its derivatives could be investigated for use as components in non-aqueous electrolytes for advanced lithium-ion batteries or as specialized heat-transfer fluids for cooling electronic components. mdpi.commdpi.com
Analytical Chemistry: Similar to other fluorinated esters, it could be used as a derivatizing agent in gas chromatography to improve the detection and analysis of certain organic compounds. chemimpex.com
Addressing Analytical Challenges in Complex Environmental and Biological Samples
The accurate detection and quantification of this compound in environmental matrices (e.g., water, soil, sediment) and biological tissues is a significant challenge that underpins all risk assessment and fate studies. researchgate.net Given its status as a PFAS, it is often present at trace or ultra-trace concentrations, requiring highly sensitive and specific analytical methods.
Key challenges and future research directions include:
Method Development and Validation: The gold standard for PFAS analysis is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.com However, for short-chain compounds like this compound, there may be a limited number of specific fragment ions, making identification less certain. nih.govnih.gov Future work must focus on developing robust, validated methods that can overcome these limitations.
Matrix Interferences: Biological and environmental samples are incredibly complex. Co-extracted matrix components can interfere with the analysis, either by suppressing the instrument's signal or by being misidentified as the target compound. nih.govacs.org For example, certain fatty acids have been shown to interfere with the analysis of perfluorobutanoic acid (PFBA), the acid moiety of the target compound. nih.govnih.gov Advanced sample preparation techniques and high-resolution mass spectrometry (HRMS) are key tools for mitigating these interferences. chromatographyonline.comitrcweb.org
Background Contamination: A pervasive problem in PFAS analysis is background contamination from laboratory equipment, reagents, and consumables, as many contain fluoropolymers like Polytetrafluoroethylene (PTFE). chromatographyonline.com Strict quality control measures and the use of PFAS-free labware are essential for generating reliable data at low concentrations.
| Challenge | Description | Future Research & Mitigation Strategies |
|---|---|---|
| Low Concentrations | Compound is often present at ng/L or ng/g levels. | Development of highly sensitive LC-MS/MS methods; improved sample pre-concentration techniques. chromatographyonline.com |
| Matrix Interference | Co-extracted substances in the sample obscure or mimic the target analyte signal. | Advanced clean-up procedures (e.g., solid-phase extraction); use of HRMS for greater specificity. nih.govacs.org |
| Isomeric Complexity | Potential for branched isomers that are difficult to separate from the linear form. | Advanced chromatographic techniques (e.g., specialized columns) to resolve isomers. nih.gov |
| Background Contamination | Widespread presence of PFAS in lab materials leads to false positives. | Strict protocols, use of PFAS-free consumables, regular analysis of procedural blanks. chromatographyonline.com |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Computational modeling is a powerful tool for predicting the behavior of chemicals, reducing the need for extensive and costly experimental studies. uel.ac.uk For this compound, advanced modeling will be crucial for understanding its environmental fate, reactivity, and biological interactions. escholarship.org
Future perspectives in this area involve several key approaches:
Environmental Fate and Transport Models: Group-contribution and other predictive models can estimate key physicochemical properties (e.g., solubility, partitioning coefficients) that govern how the compound moves through the environment. researchgate.net These models can simulate its distribution in different environmental compartments like air, water, and soil, helping to predict potential exposure pathways. uel.ac.uk
Molecular Modeling: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide deep insights at the molecular level. nih.gov DFT can be used to study the compound's electronic structure and predict its reactivity and degradation pathways. scirp.org MD simulations can model its interactions with biological molecules, such as proteins and membranes, to predict binding affinities and potential mechanisms of toxicity. nih.gov
Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) to large datasets can identify patterns and build predictive models for PFAS behavior without needing a complete mechanistic understanding. escholarship.orgresearchgate.net These data-driven approaches can help predict treatment efficacy, identify sources of contamination, and assist in risk assessment. uel.ac.ukescholarship.org
A primary challenge is the availability of high-quality experimental data to train and validate these computational models. uel.ac.uk Integrating data from experimental studies with advanced modeling techniques will be essential for building a comprehensive and predictive understanding of this compound.
Q & A
Q. What are the optimal synthetic routes for Butyl 2,2,3,3,4,4,4-heptafluorobutanoate in laboratory settings?
The compound is typically synthesized via esterification of heptafluorobutyric acid (or its acyl fluoride derivative) with butanol. A common method involves reacting heptafluorobutyryl fluoride (CAS 335-42-2) with butanol under controlled conditions, using acid catalysts (e.g., H₂SO₄) or base-mediated nucleophilic acyl substitution. Key parameters include temperature control (40–60°C), anhydrous solvents (e.g., dichloromethane), and inert atmospheres to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester .
Q. Which analytical techniques are most effective for characterizing this fluorinated ester?
- ¹⁹F NMR Spectroscopy : Essential for identifying fluorine environments and confirming substitution patterns (δ -70 to -130 ppm for CF₃ and CF₂ groups) .
- GC-MS : Validates molecular weight (expected m/z: ~260–280) and detects impurities.
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
- Elemental Analysis : Ensures purity (>97%) and stoichiometric consistency .
Q. How does the compound’s stability vary under thermal and hydrolytic conditions?
Thermogravimetric analysis (TGA) reveals decomposition temperatures >150°C, attributed to strong C-F bonds. Hydrolytic stability depends on pH: acidic conditions (pH <3) induce slow ester cleavage via protonation, while alkaline conditions (pH >10) accelerate hydrolysis due to nucleophilic attack by OH⁻. Stability testing should include accelerated aging studies (e.g., 70°C/75% RH) and HPLC monitoring of degradation products .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution at the carbonyl carbon. Key parameters include frontier molecular orbital analysis (HOMO-LUMO gaps) and transition-state optimization. NIST’s computational databases provide reference data for fluorinated compounds to validate simulations . Coupling DFT with experimental kinetics (e.g., Arrhenius plots) refines mechanistic insights .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent polarity and measurement techniques. Systematic studies should:
Q. What environmental persistence metrics are relevant for assessing this compound’s ecological impact?
- Persistence (P) : Evaluate via OECD 301 biodegradation tests; perfluorinated chains resist microbial degradation.
- Bioaccumulation (B) : Measure logP values (estimated ~4.5) and biomagnification factors in model organisms.
- Toxicity (T) : Use in vitro assays (e.g., Daphnia magna LC₅₀) to assess acute toxicity. The Pharos Project’s PFC database provides benchmarks for perfluorinated analogs .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate degradation pathways in environmental matrices?
Label the ester carbonyl (¹³C) or butyl oxygen (¹⁸O) to track hydrolysis products via LC-MS/MS. For example, ¹⁸O incorporation into heptafluorobutyric acid confirms ester cleavage mechanisms. This approach distinguishes biotic vs. abiotic degradation in soil/water systems .
Methodological Guidance
8. Designing experiments to study fluorinated ester interactions with biomolecules:
- Surface Plasmon Resonance (SPR) : Immobilize the ester on gold chips to measure binding kinetics with proteins (e.g., serum albumin).
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability. Validate with fluorescence quenching assays .
9. Addressing discrepancies in catalytic esterification yields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
